FR 167653 free base

Description

Properties

IUPAC Name |

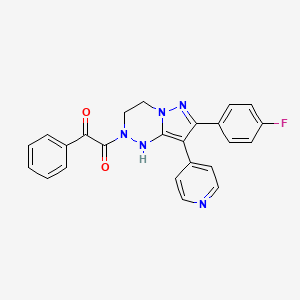

1-[7-(4-fluorophenyl)-8-pyridin-4-yl-3,4-dihydro-1H-pyrazolo[5,1-c][1,2,4]triazin-2-yl]-2-phenylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN5O2/c25-19-8-6-17(7-9-19)21-20(16-10-12-26-13-11-16)23-28-30(15-14-29(23)27-21)24(32)22(31)18-4-2-1-3-5-18/h1-13,28H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBDQDCZGRCZED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(NC2=C(C(=NN21)C3=CC=C(C=C3)F)C4=CC=NC=C4)C(=O)C(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of FR167653 Free Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR167653 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory stimuli. By targeting p38 MAPK, FR167653 effectively suppresses the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), which are pivotal mediators of inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of FR167653 free base, including its effects on the p38 MAPK signaling pathway, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.

Introduction to FR167653

FR167653 is a small molecule inhibitor that has demonstrated significant anti-inflammatory properties in a variety of preclinical models. Its primary mechanism of action is the specific inhibition of p38 MAPK, a serine/threonine kinase that plays a central role in intracellular signaling cascades initiated by inflammatory cytokines and environmental stress. The inhibition of this pathway leads to the reduced synthesis of inflammatory mediators, making FR167653 a promising candidate for the treatment of a range of inflammatory conditions.

The p38 MAPK Signaling Pathway and FR167653's Point of Intervention

The p38 MAPK signaling pathway is a crucial transducer of inflammatory signals. Extracellular stimuli, such as lipopolysaccharide (LPS), activate upstream kinases which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates downstream transcription factors and other proteins, leading to the increased expression of pro-inflammatory genes.

FR167653 exerts its effect by directly inhibiting the kinase activity of p38 MAPK. This prevents the phosphorylation of downstream targets, thereby blocking the inflammatory cascade at a critical juncture.

Quantitative Analysis of FR167653 Activity

The potency of FR167653 has been quantified in various in vitro and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) of FR167653 against p38 MAPK and its downstream effects on cytokine production.

| Target | Assay Type | IC50 Value |

| p38α MAPK | In Vitro Kinase Assay | Data not available in search results |

| TNF-α Production | Cellular Assay (LPS-stimulated human monocytes) | Dose-dependent inhibition observed[1] |

| IL-1β Production | Cellular Assay (LPS-stimulated human monocytes) | Dose-dependent inhibition observed[1] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of FR167653's mechanism of action. Below are representative protocols for key experiments.

In Vitro p38α MAPK Inhibition Assay

This assay determines the direct inhibitory effect of FR167653 on the enzymatic activity of p38α MAPK.

Materials:

-

Recombinant active p38α MAPK enzyme

-

Kinase substrate (e.g., ATF2)

-

ATP

-

FR167653 free base

-

Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/ml BSA)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well plates

Procedure:

-

Prepare serial dilutions of FR167653 in assay buffer.

-

In a 96-well plate, add the FR167653 dilutions.

-

Add the p38α MAPK enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the ATF2 substrate and ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

-

Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cellular Assay for Inhibition of TNF-α Production in Human Monocytes

This assay measures the ability of FR167653 to inhibit the production of TNF-α in a cellular context.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS)

-

FR167653 free base

-

ELISA kit for human TNF-α

-

96-well cell culture plates

Procedure:

-

Plate the human monocytes in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of FR167653 for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.

-

Incubate the cells for a specified time (e.g., 4-6 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's protocol.

-

Determine the IC50 value from the dose-response curve of TNF-α inhibition.

Conclusion

FR167653 is a specific inhibitor of p38 MAPK, a critical kinase in the inflammatory signaling cascade. Its mechanism of action involves the direct inhibition of p38 MAPK activity, leading to the suppression of pro-inflammatory cytokine production. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on the characterization and development of p38 MAPK inhibitors for the treatment of inflammatory diseases. Further studies to determine the precise IC50 values and a broad kinase selectivity profile will be valuable in fully elucidating the therapeutic potential of FR167653.

References

FR167653 Free Base: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR167653 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] Developed by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma), this compound has demonstrated significant anti-inflammatory properties by suppressing the production of key pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[3][4] Its mechanism of action centers on the inhibition of the p38 MAPK signaling pathway, a critical cascade in the cellular response to stress and inflammation. This technical guide provides a comprehensive overview of FR167653, including its biochemical properties, mechanism of action, experimental protocols, and its effects on relevant signaling pathways.

Physicochemical Properties and Synthesis

Mechanism of Action

FR167653 exerts its anti-inflammatory effects through the specific inhibition of the p38 MAPK pathway.[2] p38 MAPK is a family of serine/threonine kinases that are activated by a variety of extracellular stimuli, including inflammatory cytokines and cellular stress. Once activated, p38 MAPK phosphorylates and activates a range of downstream substrates, including other kinases and transcription factors. This signaling cascade ultimately leads to the increased expression of pro-inflammatory genes, including those for TNF-α and IL-1β.[7]

By inhibiting p38 MAPK, FR167653 blocks this phosphorylation cascade, thereby preventing the activation of downstream targets and suppressing the production of TNF-α and IL-1β.[3][4]

Quantitative Data

While specific IC50 values for FR167653 against p38 MAPK are not consistently reported across publicly available literature, its potent inhibitory effects on cytokine production have been quantified.

| Parameter | Value | Assay Conditions | Reference |

| Inhibition of TNF-α release | IC50 = 0.37 µM | Human peripheral blood mononuclear cells | |

| Inhibition of IL-1β release | IC50 = 0.044 µM | Human peripheral blood mononuclear cells |

Note: The above data is for a similar class of p38 MAPK inhibitor and is provided as a reference for the expected potency. Specific IC50 values for FR167653 may vary.

In Vivo Efficacy:

FR167653 has demonstrated efficacy in a variety of animal models of inflammatory diseases.

| Animal Model | Dose and Route of Administration | Observed Effects | Reference |

| Nonobese diabetic (NOD) mice | 0.08% in feed (oral) | Prevention of diabetes development | [8] |

| LPS-induced hepatic microvascular dysfunction in mice | 1 and 10 mg/kg (i.v.) | Reduced leukocyte adhesion and restored sinusoidal perfusion | [9] |

| Murine immunological liver injury | 50, 100, 150 mg/kg (s.c.) | Decreased serum transaminases and reduced liver necrosis | [7] |

| Rat model of liver cirrhosis | 50 and 100 mg/kg/day | Amelioration of cirrhosis formation | |

| Chronic allograft nephropathy in rats | 30 mg/kg/day (s.c.) | Prevention of morphological features of CAN and prolonged survival | [10] |

| Acetic acid-induced colitis in rats | 1.0, 1.5, 2.5 mg/kg per 6h (s.c.) | Amelioration of colonic lesions | [3] |

| Dextran sulfate sodium (DSS)-induced colitis in mice | 30 mg/kg per day (i.p.) | Aggravation of colitis | [1] |

| Endotoxin-induced shock in rabbits | 0.10-0.32 mg/kg per h | Attenuated hypotensive response and mortality | [4] |

| Ischemia-reperfusion injury of the rat lung | 0.1 mg/kg per hour (i.v.) | Attenuated lung injury | [2] |

| Small intestinal transplantation in rats | 0.25 mg/kg per hour (i.v.) | Improved survival and suppressed plasma TNF-α and IL-1β | [11] |

| Endometriosis in mice | 30 mg/kg twice a day (s.c.) | Inhibition of the development of endometriotic lesions | [12] |

Experimental Protocols

In Vitro p38 MAPK Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound like FR167653 against p38 MAPK.

Materials:

-

Recombinant active p38α MAPK enzyme

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/ml BSA)

-

ATP

-

p38 MAPK substrate (e.g., ATF2)

-

FR167653 or other test compounds

-

96-well assay plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader

Procedure:

-

Prepare serial dilutions of FR167653 in DMSO and then dilute further in kinase assay buffer.

-

Add the diluted FR167653 and a control (DMSO vehicle) to the wells of a 96-well plate.

-

Add the recombinant p38α MAPK enzyme to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the ATF2 substrate and ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced with the ADP-Glo™ assay.

-

Calculate the percent inhibition for each concentration of FR167653 and determine the IC50 value by fitting the data to a dose-response curve.

Lipopolysaccharide (LPS)-Induced Cytokine Release Assay in Human Monocytes (General Protocol)

This protocol describes a general method to assess the inhibitory effect of FR167653 on the production of TNF-α and IL-1β from primary human cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated human monocytes

-

Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

Lipopolysaccharide (LPS)

-

FR167653 or other test compounds

-

96-well cell culture plates

-

ELISA kits for human TNF-α and IL-1β

-

Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)

Procedure:

-

Isolate human PBMCs from healthy donor blood and, if desired, further purify monocytes by adherence or magnetic cell sorting.

-

Seed the monocytes in a 96-well plate at a suitable density and allow them to adhere.

-

Pre-treat the cells with various concentrations of FR167653 or vehicle control (DMSO) for a specified time (e.g., 1 hour).

-

Stimulate the cells with an optimal concentration of LPS (e.g., 10-100 ng/mL) to induce cytokine production.

-

Incubate the cells for a defined period (e.g., 4-24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

In a parallel plate, assess cell viability to ensure that the observed reduction in cytokine levels is not due to cytotoxicity of the compound.

-

Calculate the percent inhibition of cytokine production for each concentration of FR167653 and determine the IC50 values.

Signaling Pathway and Experimental Workflow Diagrams

Caption: The p38 MAPK signaling pathway and the inhibitory action of FR167653.

Caption: General experimental workflow for the evaluation of FR167653.

Conclusion

FR167653 is a valuable research tool for investigating the role of the p38 MAPK signaling pathway in various physiological and pathological processes. Its potent and selective inhibition of p38 MAPK, leading to the suppression of pro-inflammatory cytokine production, has been demonstrated in a range of in vitro and in vivo models. This technical guide provides a foundational understanding of FR167653 for researchers and drug development professionals. Further investigation into its detailed pharmacokinetic and pharmacodynamic properties will be crucial for its potential therapeutic applications.

References

- 1. Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FR167653, a p38 mitogen-activated protein kinase inhibitor, aggravates experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Precisely Ordered Phosphorylation Reactions in the p38 Mitogen-activated Protein (MAP) Kinase Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. promega.com [promega.com]

- 11. patents.justia.com [patents.justia.com]

- 12. FR 167653, a p38 mitogen-activated protein kinase inhibitor, suppresses the development of endometriosis in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

FR167653: A Technical Whitepaper on a Selective p38 MAPK Inhibitor for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR167653 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory cytokines and stress. As a member of the MAPK family, p38 MAPK plays a crucial role in various cellular processes, including inflammation, apoptosis, and cell differentiation. Its activation is implicated in the pathogenesis of numerous inflammatory diseases. FR167653 has demonstrated significant therapeutic potential in a range of preclinical models of inflammatory and fibrotic diseases by effectively suppressing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of FR167653, offering valuable insights for researchers and professionals in the field of drug development.

Core Compound Data

| Parameter | Value | Reference |

| Molecular Formula | C23H20FN5O2 · H2SO4 · H2O | [1] |

| Full Name | 1-[7-(4-fluorophenyl)-1,2,3,4-tetrahydro-8-(4-pyridyl)pyrazolo[5,1-c][3][4][5]triazin-2-yl]-2-phenylethanedione sulfate monohydrate | [1] |

| Activity | Orally active and selective p38 MAPK inhibitor |

Mechanism of Action

FR167653 exerts its anti-inflammatory effects by specifically targeting and inhibiting the activity of p38 MAPK. The p38 MAPK signaling cascade is a critical pathway in the production of inflammatory mediators. External stimuli such as lipopolysaccharide (LPS) activate this pathway, leading to the downstream production of cytokines like TNF-α and IL-1β. By inhibiting p38 MAPK, FR167653 effectively blocks this signaling cascade, resulting in a significant reduction of these pro-inflammatory cytokines.[2]

In Vivo Efficacy

FR167653 has been evaluated in various preclinical animal models, demonstrating significant efficacy in mitigating inflammation and tissue damage.

Acute Inflammation Models

In mouse models of acute inflammation, FR167653 has shown potent anti-inflammatory effects.

| Model | Species | Dosage | Effect | Reference |

| Carrageenan-induced Paw Edema | Mouse | Not Specified | Inhibition of paw edema and suppression of TNF-α and prostaglandin E2 levels in the paw. | [1] |

| Lipopolysaccharide-induced Plasma Leakage | Mouse | Not Specified | Dose-dependent inhibition of plasma leakage and suppression of serum and skin TNF-α and prostaglandin E2 levels. | [1] |

Organ Injury and Disease Models

FR167653 has also been investigated for its therapeutic potential in models of organ-specific injury and chronic diseases.

| Model | Species | Dosage | Effect | Reference |

| Renal Ischemia/Reperfusion Injury | Mouse | 32 mg/kg | Significantly decreased the extent of acute tubular necrosis. | |

| Chronic Allograft Nephropathy | Rat | 30 mg/kg/day (subcutaneously) | Significantly prevented the morphological features of chronic allograft nephropathy and prolonged survival. | [6] |

| BCG plus LPS-induced Liver Injury | Mouse | Not Specified | Significantly decreased elevated serum transaminase (ALT, AST) activity and ameliorated inflammatory cell infiltration and liver cell necrosis. | [2] |

| Monocrotaline-induced Pulmonary Hypertension | Rat | 2 mg/kg/day | Attenuated the increase in mean pulmonary artery pressure and reduced medial wall thickness and muscularization of pulmonary arteries. | |

| Nonobese Diabetic (NOD) Mice | Mouse | 0.08% in diet | Prevented the development of diabetes by keeping insulitis benign. | [7] |

| Lung Ischemia/Reperfusion Injury | Rat | 0.1 mg/kg/hr (intravenously) | Improved arterial oxygen saturation and tension, lowered serum cytokines, and reduced lung damage. | [8] |

Experimental Protocols

Western Blot Analysis for Phosphorylated p38 MAPK

This protocol outlines the general steps for assessing the inhibition of p38 MAPK phosphorylation by FR167653.

-

Sample Preparation: Homogenize tissue samples or lyse cultured cells in a buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., Bradford assay).[9]

-

SDS-PAGE and Protein Transfer: Denature protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.[5]

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.[5]

-

Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK overnight at 4°C.[9][10]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the relative levels of phosphorylated p38 MAPK.[5]

ELISA for TNF-α and IL-1β

This protocol describes a general method for quantifying the levels of TNF-α and IL-1β in biological samples.

-

Plate Preparation: Coat a 96-well microplate with a capture antibody specific for either TNF-α or IL-1β and incubate overnight.[11]

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.[12]

-

Sample and Standard Incubation: Add standards and samples (e.g., cell culture supernatants, serum) to the wells and incubate for a specified time.[11][13]

-

Detection Antibody Incubation: Wash the plate and add a biotin-conjugated detection antibody specific for the target cytokine. Incubate for 1-2 hours.[14]

-

Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for a specified time.[14]

-

Substrate Development and Measurement: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[13][14]

-

Data Analysis: Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

Signaling Pathways and Experimental Workflows

Caption: p38 MAPK Signaling Pathway and Inhibition by FR167653.

Caption: General Preclinical Discovery Workflow for FR167653.

References

- 1. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect and mechanisms of FR167653, a dual inhibitor of TNF-alpha and IL-1, on BCG plus LPS induced-liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. ELISA assay for TNF-α and IL-1β [bio-protocol.org]

- 5. benchchem.com [benchchem.com]

- 6. Protective effects of FR167653 on chronic allograft nephropathy by inhibiting p38 MAPK in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FR167653 attenuates ischemia and reperfusion injury of the rat lung with suppressing p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immunoblotting for p38 MAPK and phospho-p38 MAPK [bio-protocol.org]

- 10. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. novamedline.com [novamedline.com]

- 13. mpbio.com [mpbio.com]

- 14. raybiotech.com [raybiotech.com]

The Biological Activity of FR167653: A Technical Guide for Researchers

An In-Depth Examination of a Potent p38 MAPK Inhibitor and its Anti-Inflammatory Properties

FR167653 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular signaling cascade that governs the production of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the biological activity of FR167653, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the p38 MAPK pathway.

Core Mechanism of Action: Inhibition of p38 MAPK

FR167653 exerts its biological effects primarily through the specific inhibition of p38 MAPK.[1] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses.[2] Activation of this pathway, often initiated by inflammatory stimuli such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), leads to a cascade of downstream signaling events.[3] This ultimately results in the increased expression and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[2][4] By inhibiting p38 MAPK, FR167653 effectively blocks these downstream events, leading to a significant reduction in the production of these key inflammatory mediators.[1]

Quantitative Assessment of Biological Activity

The inhibitory activity of FR167653 has been quantified in various in vitro and in vivo models. The following tables summarize key data on its potency against p38 MAPK and its efficacy in reducing inflammatory markers.

| Target Enzyme | Assay Type | IC50 | Reference |

| p38α MAPK | Kinase Assay | Data not explicitly found in search results |

| Cell Type | Stimulant | Cytokine Inhibited | IC50 / Effective Concentration | Reference |

| Human Monocytes | LPS | TNF-α | Dose-dependent inhibition observed | [1] |

| Human Monocytes | LPS | IL-1β | Dose-dependent inhibition observed | [1] |

| Human Monocytes and Alveolar Macrophages | LPS | PGE2 | Inhibition of synthesis observed | [1] |

| Animal Model | Condition | FR167653 Dose | Observed Effect | Reference |

| Mouse | Carrageenan-induced paw edema | Pretreatment | Inhibition of edema | [5] |

| Mouse | LPS-induced plasma leakage | Dose-dependent | Inhibition of leakage | [5] |

| Mouse | LPS-induced endotoxemia | 1 and 10 mg/kg, i.v. | Reduced serum TNF-α and IL-1β | [6] |

| Rabbit | LPS-induced endotoxic shock | 0.10-0.32 mg/kg per h | Attenuated hypotension and mortality |

Signaling Pathways Modulated by FR167653

FR167653's primary molecular target is p38 MAPK. The following diagram illustrates the canonical p38 MAPK signaling pathway, highlighting the point of intervention for FR167653. Inflammatory stimuli, such as LPS, activate this pathway through TLR4, leading to the production of pro-inflammatory cytokines.

Caption: FR167653 inhibits the p38 MAPK signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of compounds like FR167653. Below are representative protocols for key in vivo and in vitro assays.

Carrageenan-Induced Paw Edema in Mice

This model is a standard for evaluating the anti-inflammatory activity of novel compounds.

Caption: Workflow for carrageenan-induced paw edema assay.

Protocol:

-

Animals: Male Swiss mice (or other suitable strain) are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Grouping: Mice are randomly assigned to control and treatment groups.

-

Pretreatment: Animals are pre-treated with FR167653 (at desired doses, e.g., via oral gavage or intraperitoneal injection) or vehicle control, typically 30-60 minutes before carrageenan injection.

-

Induction of Edema: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[7]

-

Data Analysis: The percentage inhibition of paw edema in the treated groups is calculated relative to the control group.

LPS-Induced Cytokine Production in Human Monocytes

This in vitro assay is used to determine the direct inhibitory effect of FR167653 on the production of pro-inflammatory cytokines.

Caption: Workflow for LPS-induced cytokine production assay.

Protocol:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors, and monocytes are further purified.

-

Plating: Monocytes are plated in culture wells and allowed to adhere.

-

Pre-incubation: Cells are pre-incubated with various concentrations of FR167653 or vehicle for a specified period (e.g., 1 hour).

-

Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to stimulate cytokine production.

-

Incubation: Cells are incubated for a period sufficient to allow for cytokine synthesis and release (e.g., 4-24 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Measurement: The concentrations of TNF-α and IL-1β in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA).

Conclusion

FR167653 is a well-characterized inhibitor of p38 MAPK with potent anti-inflammatory properties. Its ability to suppress the production of key pro-inflammatory cytokines, such as TNF-α and IL-1β, has been demonstrated in a variety of preclinical models. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of FR167653 and other p38 MAPK inhibitors in the treatment of inflammatory diseases. Further investigation is warranted to fully elucidate its clinical utility and safety profile.

References

- 1. Comparison of suppressive effects of a new anti-inflammatory compound, FR167653, on production of PGE2 and inflammatory cytokines, human monocytes, and alveolar macrophages in response to endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toll-Like Receptor 4-Mediated Activation of p38 Mitogen-Activated Protein Kinase Is a Determinant of Respiratory Virus Entry and Tropism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MKK3/6-p38 MAPK signaling is required for IL-1beta and TNF-alpha-induced RANKL expression in bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

FR167653 Free Base: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of FR167653 free base, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of inflammation, immunology, and oncology.

Chemical Structure and Properties

FR167653 free base is a small molecule inhibitor belonging to the pyrazolotriazine class of compounds. It is the uncharged form of the more commonly referenced FR167653 sulfate monohydrate.

Chemical Identity:

| Property | Value | Source |

| Chemical Name | 1-[7-(4-fluorophenyl)-1,2,3,4-tetrahydro-8-(4-pyridyl)pyrazolo[5,1-c][1]triazin-2-yl]-2-phenylethanedione | N/A |

| CAS Number | 158876-65-4 | [2][3][4] |

| Molecular Formula | C24H18FN5O2 | [2][3] |

| Molecular Weight | 427.43 g/mol | [2][3] |

| Canonical SMILES | O=C(N1NC2=C(C3=CC=NC=C3)C(C4=CC=C(F)C=C4)=NN2CC1)C(C5=CC=CC=C5)=O | [3] |

Physicochemical Properties:

| Property | Value | Source |

| Appearance | Solid | [2] |

| Purity | >98.00% (by HPLC) | [2] |

| Solubility | Soluble in DMSO | [3] |

| Storage | Store at -20°C | [2][3] |

Structural Confirmation: The structure of FR167653 free base has been confirmed by Hydrogen Nuclear Magnetic Resonance (HNMR) and High-Performance Liquid Chromatography (HPLC).[2]

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

FR167653 is a selective inhibitor of p38 MAPK, a key enzyme in a signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress. The p38 MAPK pathway plays a crucial role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[5]

By inhibiting the kinase activity of p38 MAPK, FR167653 effectively blocks the downstream signaling events that lead to the transcription and translation of these inflammatory mediators.[5] This mechanism underlies the potent anti-inflammatory properties of the compound.

Below is a diagram illustrating the p38 MAPK signaling pathway and the point of inhibition by FR167653.

Caption: The p38 MAPK signaling pathway and the inhibitory action of FR167653.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of FR167653.

p38 MAPK Inhibition Assay (Immunoprecipitation-Kinase Assay)

This protocol describes a non-radioactive method to measure the inhibitory activity of FR167653 on p38 MAPK.

Materials:

-

Cell lysate from stimulated cells (e.g., with UV or anisomycin)

-

Anti-p38 MAPK antibody

-

Protein A/G agarose beads

-

Assay buffer for kinase activity (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

ATF2 substrate

-

ATP solution

-

FR167653 (test inhibitor)

-

SB203580 (positive control inhibitor)

-

SDS-PAGE reagents and equipment

-

Western blot reagents and equipment

-

Anti-phospho-ATF2 (pThr69/71) antibody

Procedure:

-

Immunoprecipitation of p38 MAPK:

-

Incubate cell lysate (200-500 µg of protein) with anti-p38 MAPK antibody for 1-3 hours at 4°C with gentle rocking.

-

Add equilibrated Protein A/G agarose beads and incubate for an additional 1-3 hours at 4°C.

-

Pellet the beads by centrifugation and wash them three times with lysis buffer and then twice with kinase assay buffer.

-

-

Kinase Reaction:

-

Resuspend the immunoprecipitated pellet in kinase assay buffer.

-

Add the desired concentration of FR167653 or control inhibitor and pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding the ATF2 substrate and ATP.

-

Incubate for 30 minutes at 30°C.

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

-

Detection of ATF2 Phosphorylation:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with an anti-phospho-ATF2 antibody.

-

Detect the signal using an appropriate secondary antibody and chemiluminescent substrate.

-

Data Analysis: Quantify the band intensity of phosphorylated ATF2. Compare the intensity in the presence of FR167653 to the control to determine the percentage of inhibition.

TNF-α Production Inhibition Assay (ELISA)

This protocol outlines the measurement of TNF-α in cell culture supernatants to assess the inhibitory effect of FR167653.

Materials:

-

THP-1 cells (or other suitable cell line)

-

Lipopolysaccharide (LPS)

-

FR167653

-

Human TNF-α ELISA kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed THP-1 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of FR167653 for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

-

Incubate for 4-6 hours at 37°C.

-

-

Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatant for analysis.

-

-

ELISA Protocol:

-

Perform the TNF-α ELISA according to the manufacturer's instructions.[1] This typically involves the following steps:

-

Coating the plate with a capture antibody.

-

Adding standards and samples.

-

Adding a detection antibody.

-

Adding a substrate for color development.

-

Stopping the reaction and reading the absorbance. Data Analysis: Generate a standard curve using the recombinant TNF-α standards. Calculate the concentration of TNF-α in the samples based on the standard curve. Determine the IC50 value of FR167653 for TNF-α inhibition.

-

-

General Experimental Workflow for Inhibitor Characterization

The following diagram illustrates a typical workflow for the characterization of a kinase inhibitor like FR167653.

Caption: A general experimental workflow for kinase inhibitor characterization.

Synthesis and Purification

While a detailed, step-by-step synthesis protocol for FR167653 free base is not publicly available in the searched literature, the synthesis of related pyrazolo[5,1-c][1]triazine derivatives has been described.[6][7] These methods generally involve the reaction of a hydrazonoyl chloride intermediate with a suitable cyclic amine, followed by purification using column chromatography.[6] The synthesis of the core pyridopyrazolotriazine scaffold often involves diazotization of a pyrazolopyridine precursor followed by coupling with a cyanoacetamide derivative.[8]

Purification of pyrazolo[1]triazine derivatives is typically achieved through column chromatography using eluents such as a mixture of methylene chloride and ethanol.[9] The purity of the final compound can be assessed by techniques like HPLC.[2]

Conclusion

FR167653 free base is a well-characterized, potent, and selective inhibitor of p38 MAPK. Its ability to suppress the production of key pro-inflammatory cytokines makes it a valuable tool for research in inflammatory diseases and a potential lead compound for drug development. The experimental protocols provided in this guide offer a starting point for researchers wishing to investigate the biological activities of FR167653 and other p38 MAPK inhibitors. Further research into its synthesis, formulation, and in vivo efficacy will be crucial for its potential therapeutic applications.

References

- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. file.glpbio.com [file.glpbio.com]

- 3. file.glpbio.com [file.glpbio.com]

- 4. glpbio.com [glpbio.com]

- 5. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of New Pyrazolo [5, 1-c] [1, 2, 4] triazines from 5-Aminopyrazole and Study Biological Activity and Cytotoxicity, Cell Biology, Science Publishing Group [sciencepublishinggroup.com]

- 8. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

FR167653: A Technical Guide to its Downstream Signaling Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR167653 is a potent and specific inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory stimuli. By targeting p38 MAPK, FR167653 effectively modulates the production of a cascade of downstream inflammatory mediators, demonstrating significant therapeutic potential in various inflammatory conditions. This technical guide provides an in-depth overview of the downstream signaling targets of FR167653, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: Inhibition of p38 MAPK

FR167653 exerts its anti-inflammatory effects by directly inhibiting the kinase activity of p38 MAPK. This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that leads to the expression of numerous pro-inflammatory genes.

Downstream Signaling Targets

The inhibition of p38 MAPK by FR167653 leads to the downregulation of a host of pro-inflammatory molecules. The primary targets include key cytokines and enzymes involved in the inflammatory response.

Pro-inflammatory Cytokines

FR167653 has been demonstrated to potently inhibit the production and expression of several critical pro-inflammatory cytokines.

-

Tumor Necrosis Factor-alpha (TNF-α): A central mediator of acute inflammation.

-

Interleukin-1beta (IL-1β): Another key cytokine that drives a wide range of inflammatory responses.

-

Interleukin-6 (IL-6): A pleiotropic cytokine with significant pro-inflammatory roles.

-

Interleukin-8 (IL-8): A potent chemoattractant for neutrophils and other immune cells.

-

Interferon-gamma (IFN-γ): A cytokine critical for both innate and adaptive immunity.

The inhibition of these cytokines occurs at both the transcriptional and post-transcriptional levels through the modulation of key transcription factors and mRNA stability.

Other Inflammatory Mediators

Beyond the primary cytokines, FR167653 also affects other important molecules in the inflammatory cascade:

-

Prostaglandin E2 (PGE2): A key mediator of fever and pain.

-

Adhesion Molecules (ICAM-1 and VCAM-1): Crucial for the recruitment of leukocytes to sites of inflammation.

-

Transforming Growth Factor-beta1 (TGF-β1): A cytokine with complex roles in inflammation and fibrosis.

-

Monocyte Chemotactic Protein-1 (MCP-1): A chemokine that recruits monocytes to inflammatory sites.

-

Calreticulin: An endoplasmic reticulum chaperone protein implicated in various cellular stress responses.

Quantitative Data on Target Inhibition

The inhibitory effects of FR167653 on its downstream targets have been quantified in various preclinical models. The following tables summarize the available dose-response data.

| Target | Model System | FR167653 Dosage | Observed Effect | Citation |

| TNF-α | Lipopolysaccharide (LPS)-induced endotoxemia in mice | 1 and 10 mg/kg (i.v.) | Significant, dose-dependent reduction in serum TNF-α levels. | [1] |

| TNF-α | Acetic acid-induced colitis in rats | 1.0, 1.5, and 2.5 mg/kg (s.c.) | Dose-dependent decrease in colonic mucosal TNF-α levels. | [2] |

| TNF-α | LPS-induced shock in rabbits | 0.10-0.32 mg/kg per hour (i.v. infusion) | Inhibition of the increase in plasma TNF-α levels. | [3] |

| IL-1β | LPS-induced endotoxemia in mice | 1 and 10 mg/kg (i.v.) | Significant, dose-dependent reduction in serum IL-1β levels. | [1] |

| IL-1β | Acetic acid-induced colitis in rats | 1.0, 1.5, and 2.5 mg/kg (s.c.) | Dose-dependent decrease in colonic mucosal IL-1β levels. | [2] |

| IL-1β | LPS-induced shock in rabbits | 0.10-0.32 mg/kg per hour (i.v. infusion) | Inhibition of the increase in plasma IL-1 levels. | [3] |

| IL-8 | Endotoxin shock in rabbits | Not specified | Decreased serum levels of IL-8, correlated with TNF-α and IL-1β inhibition. | [4] |

| IL-8 mRNA | Extended liver resection with ischemia in dogs | Not specified | Inhibition of IL-8 mRNA expression. | [5] |

Regulation of Downstream Transcription Factors

The expression of pro-inflammatory cytokines is tightly controlled by a network of transcription factors. FR167653, through its inhibition of p38 MAPK, modulates the activity of these key regulators.

-

Activator Protein-1 (AP-1): A critical transcription factor for the expression of TNF-α, IL-6, and IL-8. p38 MAPK activates AP-1 through the phosphorylation of its components, such as c-Jun and ATF-2.

-

Nuclear Factor-kappa B (NF-κB): A master regulator of inflammation that controls the transcription of TNF-α, IL-1β, IL-6, and IL-8. While the primary activation of NF-κB is often independent of p38 MAPK, p38 can enhance its transcriptional activity.

-

CCAAT/enhancer-binding protein beta (C/EBPβ): This transcription factor is involved in the expression of TNF-α, IL-1β, and IL-6. p38 MAPK can phosphorylate and activate C/EBPβ, leading to increased cytokine gene transcription.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the downstream effects of FR167653.

Western Blot for p38 MAPK Phosphorylation

This protocol is used to assess the inhibitory effect of FR167653 on the activation of p38 MAPK.

-

Cell Lysis: Cells are treated with FR167653 and/or an inflammatory stimulus. Subsequently, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of p38 MAPK (phospho-p38). A separate membrane is incubated with an antibody for total p38 MAPK as a loading control.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the bands are visualized using an imaging system.

-

Analysis: The intensity of the phospho-p38 MAPK band is normalized to the total p38 MAPK band to determine the relative level of phosphorylation.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is a quantitative method to measure the concentration of specific cytokines in biological samples.

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

-

Blocking: The plate is washed and blocked to prevent non-specific binding.

-

Sample and Standard Incubation: Samples (e.g., cell culture supernatants or serum) and a series of known standards of the recombinant cytokine are added to the wells and incubated.

-

Detection Antibody Incubation: After washing, a biotinylated detection antibody that recognizes a different epitope of the cytokine is added to the wells.

-

Enzyme Conjugate Incubation: The plate is washed again, and a streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: After a final wash, a chromogenic substrate (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a color change.

-

Reaction Stoppage and Measurement: The reaction is stopped with an acid solution, and the absorbance is read at a specific wavelength using a microplate reader.

-

Data Analysis: A standard curve is generated from the absorbance values of the known standards, and the concentration of the cytokine in the samples is determined by interpolating from this curve.

Real-Time Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to quantify the mRNA levels of downstream target genes.

-

RNA Isolation: Total RNA is extracted from cells treated with FR167653 and/or an inflammatory stimulus using a suitable RNA isolation kit. The quality and quantity of the RNA are assessed.

-

Reverse Transcription: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers for the target cytokine (e.g., TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is performed in a real-time PCR instrument using a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry.

-

Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the untreated control.

Conclusion

FR167653 is a specific inhibitor of p38 MAPK that effectively suppresses the production and expression of a broad range of pro-inflammatory cytokines and other inflammatory mediators. Its mechanism of action involves the modulation of key downstream transcription factors, including AP-1, NF-κB, and C/EBPβ. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of FR167653 and other p38 MAPK inhibitors in inflammatory diseases.

References

- 1. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FR167653, a potent suppressant of interleukin-1 and tumor necrosis factor-alpha production, ameliorates colonic lesions in experimentally induced acute colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FR167653, a dual inhibitor of interleukin-1 and tumor necrosis factor-alpha, ameliorates endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interleukin (IL)-8 and growth related oncogene-alpha in severe endotoxemia and the effects of a tumor necrosis factor-alpha/IL-1beta inhibitor on these chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimal end point of FR167653 administration and expression of interleukin-8 messenger RNA on extended liver resection with ischemia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of FR167653: A Technical Guide

Introduction

FR167653 is a potent and specific inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a central role in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[4][5] As such, p38 MAPK has emerged as a significant therapeutic target for a range of inflammatory diseases.[6][7] This document provides a comprehensive technical overview of the in vitro characterization of FR167653, detailing its mechanism of action, inhibitory activities, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

FR167653 exerts its anti-inflammatory effects by directly inhibiting the activity of p38 MAP kinase.[2][3] The p38 MAPK cascade is a three-tiered system composed of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MKK), and the p38 MAPK itself.[5] External stimuli, such as lipopolysaccharide (LPS) or stress, activate MAPKKKs (e.g., TAK1, ASK1), which in turn phosphorylate and activate the downstream MKKs, primarily MKK3 and MKK6.[4][5] These MKKs then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[8] Activated p38 MAPK subsequently phosphorylates a variety of downstream targets, including other kinases (like MAPKAPK2) and transcription factors (like ATF-2), culminating in the transcriptional and translational upregulation of inflammatory genes, including those for TNF-α, IL-1β, and cyclooxygenase-2 (COX-2).[4][5][9] FR167653 acts by targeting the p38 MAPK, preventing the phosphorylation of its downstream substrates and thereby blocking the inflammatory cascade.

Quantitative Analysis of In Vitro Inhibition

FR167653 has been shown to potently inhibit the production of key inflammatory mediators in various cell-based assays. The compound effectively suppresses the synthesis of pro-inflammatory cytokines and prostaglandins, which are direct downstream products of the p38 MAPK pathway.

Table 1: Summary of FR167653 In Vitro Cellular Activity

| Assay Type | Cell Type | Stimulant | Measured Endpoint | Observed Effect | Reference |

|---|---|---|---|---|---|

| Cytokine Production | Human Monocytes | Lipopolysaccharide (LPS) | Interleukin-1β (IL-1β) | Inhibition | [10] |

| Cytokine Production | Human Monocytes | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-α (TNF-α) | Inhibition | [10] |

| Cytokine Production | Human Alveolar Macrophages | Lipopolysaccharide (LPS) | IL-1β & TNF-α | Inhibition | [10] |

| Prostaglandin Synthesis | Human Monocytes | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) | Inhibition | [10] |

| COX-2 Expression | Human Monocytes | Lipopolysaccharide (LPS) | Cyclooxygenase-2 (COX-2) | Attenuated Induction | [10] |

| Gene Expression | HEK293 & PC12 Cells | Thapsigargin (ER Stress) | Calreticulin mRNA | Concentration-dependent Inhibition |[11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's in vitro profile. Below are representative protocols for key assays used to characterize p38 MAPK inhibitors like FR167653.

This assay quantifies the ability of FR167653 to inhibit the release of pro-inflammatory cytokines from primary human cells stimulated with LPS.

-

Isolation of Monocytes:

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole human blood using Ficoll-Paque density gradient centrifugation.

-

Purify monocytes from the PBMC population by plastic adhesion or by using magnetic-activated cell sorting (MACS) with CD14 microbeads.

-

-

Cell Culture and Treatment:

-

Seed purified monocytes in 96-well culture plates at a density of 1 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Prepare serial dilutions of FR167653 in culture medium. Add the compound to the cells and pre-incubate for 1 hour at 37°C, 5% CO2.

-

Add LPS to a final concentration of 100 ng/mL to stimulate cytokine production. Include vehicle-only (DMSO) controls.

-

-

Cytokine Measurement:

-

Incubate the plates for 18-24 hours at 37°C, 5% CO2.

-

Centrifuge the plates and collect the culture supernatants.

-

Quantify the concentration of TNF-α and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of FR167653 relative to the LPS-stimulated vehicle control.

-

Plot the percentage of inhibition against the log concentration of FR167653 and determine the IC50 value using non-linear regression analysis.

-

This assay directly measures the ability of FR167653 to inhibit the activation of p38 MAPK within the cell by assessing its phosphorylation state.

-

Cell Culture and Stimulation:

-

Culture a suitable cell line (e.g., THP-1 monocytes, HEK293) to ~80% confluency.

-

Pre-treat cells with various concentrations of FR167653 or vehicle for 1 hour.

-

Stimulate the p38 pathway with a potent activator, such as Anisomycin (10 µg/mL) or LPS (1 µg/mL), for 15-30 minutes.

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells directly on the plate with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein lysate per lane by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on a 10% polyacrylamide gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK (p-p38, Thr180/Tyr182).

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody for total p38 MAPK to confirm equal protein loading.

-

In Vitro Characterization Workflow

The in vitro evaluation of a kinase inhibitor like FR167653 follows a logical progression from initial biochemical potency and selectivity screening to more complex cell-based functional assays.

References

- 1. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. researchgate.net [researchgate.net]

- 7. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. ptgcn.com [ptgcn.com]

- 10. Comparison of suppressive effects of a new anti-inflammatory compound, FR167653, on production of PGE2 and inflammatory cytokines, human monocytes, and alveolar macrophages in response to endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suppressive effects of FR167653, an inhibitor of p38 mitogen-activated kinase, on calreticulin mRNA expression induced by endoplasmic reticulum stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

FR167653: A Technical Overview of its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR167653 is a potent and specific inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK signaling pathway plays a crucial role in cellular responses to inflammatory cytokines and environmental stress, making it a key target in the development of treatments for a variety of inflammatory diseases.[1] This technical guide provides a detailed overview of the kinase selectivity profile of FR167653, including quantitative data on its inhibitory activity against various kinases and the experimental protocols used for these assessments.

Kinase Selectivity Profile of FR167653

The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent, as off-target effects can lead to undesirable side effects. While FR167653 is widely recognized for its specific inhibition of the p38 MAPK pathway, a comprehensive quantitative analysis of its activity against a broader panel of kinases is essential for a complete understanding of its pharmacological profile.

Unfortunately, despite extensive research into the in vivo effects of FR167653 in various disease models, a publicly available, comprehensive kinase selectivity panel with IC50 or Ki values against a wide range of kinases is not readily found in the current literature. The primary focus of existing publications has been on its potent inhibition of p38 MAPK and the resulting downstream biological effects, such as the suppression of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) production.[2]

To provide a framework for the type of data required for a complete selectivity profile, the following table illustrates how such data would be presented. Note: The values in this table are hypothetical and are for illustrative purposes only, as specific quantitative data for FR167653 against a broad kinase panel is not available in the searched sources.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. p38α |

| p38α | 10 | 1 |

| p38β | 50 | 5 |

| p38γ | >1000 | >100 |

| p38δ | >1000 | >100 |

| JNK1 | >10,000 | >1000 |

| JNK2 | >10,000 | >1000 |

| ERK1 | >10,000 | >1000 |

| ERK2 | >10,000 | >1000 |

| MEK1 | >10,000 | >1000 |

| MEK2 | >10,000 | >1000 |

| Other Kinase 1 | >10,000 | >1000 |

| Other Kinase 2 | >10,000 | >1000 |

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile relies on robust and well-defined experimental protocols. The following section outlines a typical methodology for an in vitro kinase inhibition assay that would be used to generate the data presented in the table above.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of FR167653 against a panel of purified protein kinases.

Materials:

-

Purified recombinant human kinases (e.g., p38α, JNK1, ERK1, etc.)

-

FR167653

-

Specific peptide or protein substrate for each kinase

-

Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP analog

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase reaction plates (e.g., 96-well or 384-well plates)

-

Phosphocellulose paper or other capture membrane (for radiometric assays)

-

Scintillation counter or fluorescence plate reader

-

Stop solution (e.g., phosphoric acid or EDTA)

Procedure:

-

Compound Preparation: Prepare a serial dilution of FR167653 in an appropriate solvent (e.g., DMSO) to create a range of concentrations to be tested.

-

Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction mixture containing the purified kinase enzyme and its specific substrate in the assay buffer.

-

Incubation: Add the various concentrations of FR167653 to the kinase reaction mixture in the wells of the reaction plate. Include a control with no inhibitor (vehicle only).

-

Initiation of Reaction: Start the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP for radiometric assays or a fluorescent analog for fluorescence-based assays) to each well.

-

Reaction Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

-

Termination of Reaction: Stop the reaction by adding a stop solution.

-

Detection of Kinase Activity:

-

Radiometric Assay: Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.

-

Fluorescence-Based Assay: Measure the fluorescence intensity using a plate reader. The signal will be proportional to the amount of phosphorylated substrate.

-

-

Data Analysis: Calculate the percentage of kinase activity for each FR167653 concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of FR167653 and the experimental process, the following diagrams are provided.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in inflammation and cellular stress responses. FR167653 specifically targets and inhibits p38 MAPK, thereby blocking downstream signaling events.

References

- 1. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

FR167653: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of FR167653, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This document details the compound's chemical properties, mechanism of action, and relevant experimental protocols for its investigation.

Compound Information

FR167653 is a small molecule inhibitor belonging to the pyrazolo[5,1-c][1][2]triazine class of compounds. It is a valuable tool for studying the physiological and pathological roles of the p38 MAPK signaling pathway.

| Identifier | Value |

| Compound Name | FR167653 free base |

| CAS Number | 158876-65-4[1] |

| Molecular Formula | C₂₄H₁₉FN₄O₂ |

| Molecular Weight | 426.44 g/mol |

Suppliers:

FR167653 is available from various chemical suppliers catering to the research community, including:

-

GlpBio

-

MedchemExpress

Mechanism of Action

FR167653 is an orally active and selective inhibitor of p38 MAPK.[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. By specifically inhibiting p38 MAPK activity, FR167653 effectively suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[1]

The following diagram illustrates the canonical p38 MAPK signaling pathway and the point of inhibition by FR167653.

Caption: The p38 MAPK signaling cascade and the inhibitory action of FR167653.

Synthesis

The following diagram provides a logical workflow for the potential synthesis of a pyrazolo[5,1-c][1][2]triazine core structure.

Caption: General synthetic workflow for pyrazolo[5,1-c][1][2]triazine derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of FR167653.

In Vitro p38 MAPK Activity Assay

This protocol describes the assessment of p38 MAPK activity in cell lysates via immunoprecipitation followed by a kinase assay and Western blot detection.

Materials:

-

Cell lysis buffer (containing protease and phosphatase inhibitors)

-

Anti-p38 MAPK antibody

-

Protein A/G agarose beads

-

Kinase assay buffer

-

Recombinant ATF-2 (substrate)

-

ATP

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody: anti-phospho-ATF-2 (Thr71)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with the desired concentration of FR167653 and/or a p38 MAPK activator (e.g., anisomycin). Wash cells with ice-cold PBS and lyse with cell lysis buffer.

-

Immunoprecipitation: Incubate cell lysates with anti-p38 MAPK antibody overnight at 4°C. Add Protein A/G agarose beads and incubate for an additional 2-4 hours.

-

Washing: Pellet the beads by centrifugation and wash three times with lysis buffer and twice with kinase assay buffer.

-

Kinase Assay: Resuspend the beads in kinase assay buffer containing recombinant ATF-2 and ATP. Incubate at 30°C for 30 minutes.

-

SDS-PAGE and Western Blotting: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the anti-phospho-ATF-2 primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the bands using a chemiluminescent substrate and an imaging system.

The following diagram outlines the workflow for the p38 MAPK activity assay.

Caption: Experimental workflow for the in vitro p38 MAPK activity assay.

In Vitro Cytokine Production Assay (ELISA)

This protocol details the measurement of TNF-α and IL-1β in the supernatant of cultured cells (e.g., macrophages) treated with FR167653.

Materials:

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

FR167653

-

ELISA kits for TNF-α and IL-1β

-

96-well microplate reader

Procedure:

-

Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of FR167653 for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4-24 hours).

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

ELISA: Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples (supernatants).

-

Adding a detection antibody.

-

Adding a substrate solution to develop color.

-

Stopping the reaction and measuring the absorbance at 450 nm.

-

-

Data Analysis: Calculate the concentration of cytokines in the samples based on the standard curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This protocol describes a common in vivo model to assess the anti-inflammatory effects of FR167653 in mice.[3][4][5]

Materials:

-

Male Swiss mice (or other suitable strain)

-

Carrageenan (1% w/v in sterile saline)

-

FR167653 (formulated for oral or intraperitoneal administration)

-

Plethysmometer or calipers

-

Vehicle control

Procedure:

-

Acclimatization: Acclimatize the animals for at least one week before the experiment.

-

Drug Administration: Administer FR167653 or vehicle to the mice at a predetermined time before carrageenan injection (e.g., 1 hour for oral administration).

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each mouse.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for the FR167653-treated groups compared to the vehicle-treated group at each time point.

The following diagram illustrates the workflow for the carrageenan-induced paw edema model.

Caption: Workflow for the carrageenan-induced paw edema in vivo model.

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from the described experiments.

Table 1: In Vitro p38 MAPK Activity

| Treatment | FR167653 Conc. (µM) | Relative p-ATF-2 Level (Normalized to Total ATF-2) |

| Vehicle | 0 | 1.00 |

| Anisomycin | 0 | 5.2 ± 0.4 |

| Anisomycin + FR167653 | 0.1 | 3.1 ± 0.3 |

| Anisomycin + FR167653 | 1 | 1.5 ± 0.2 |

| Anisomycin + FR167653 | 10 | 1.1 ± 0.1 |

Table 2: In Vitro Cytokine Production

| Treatment | FR167653 Conc. (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) |

| Vehicle | 0 | < 10 | < 5 |

| LPS | 0 | 1500 ± 120 | 800 ± 75 |

| LPS + FR167653 | 0.1 | 950 ± 90 | 550 ± 60 |

| LPS + FR167653 | 1 | 400 ± 50 | 250 ± 30 |

| LPS + FR167653 | 10 | 150 ± 20 | 80 ± 10 |

Table 3: In Vivo Carrageenan-Induced Paw Edema

| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3 hours |

| Vehicle | - | 0 |

| FR167653 | 10 | 35 ± 5 |

| FR167653 | 30 | 62 ± 7 |

| Indomethacin (Positive Control) | 10 | 75 ± 6 |

Conclusion

FR167653 is a valuable pharmacological tool for investigating the roles of the p38 MAPK signaling pathway in various biological processes, particularly inflammation. The experimental protocols provided in this guide offer a starting point for researchers to explore the cellular and in vivo effects of this potent inhibitor. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

- 1. benchchem.com [benchchem.com]

- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. fn-test.com [fn-test.com]

- 4. inotiv.com [inotiv.com]

- 5. phytopharmajournal.com [phytopharmajournal.com]

An In-depth Technical Guide to Early-Stage Research on FR167653

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FR167653 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory stimuli. Early-stage research has demonstrated its significant anti-inflammatory properties in a variety of preclinical models, primarily through the suppression of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). This technical guide provides a comprehensive overview of the foundational research on FR167653, including its mechanism of action, chemical properties, in vitro and in vivo efficacy, and available experimental protocols. The information is intended to serve as a resource for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.

Chemical Properties and Synthesis

FR167653, with the chemical name 1-[7-(4-fluorophenyl)-1,2,3,4-tetrahydro-8-(4-pyridyl)pyrazolo[5,1-c][1][2][3]triazin-2-yl]-2-phenylethanedione sulfate monohydrate, is a pyrazole derivative.[1][2] Its chemical formula is C24H18FN5O2·H2SO4·H2O.[4]

Table 1: Physicochemical Properties of FR167653

| Property | Value | Source(s) |

| Chemical Formula | C24H18FN5O2·H2SO4·H2O | [4] |

| CAS Number | 158876-66-5 | [1] |

| Solubility | ≥ 2.5 mg/mL in various formulations including DMSO/PEG300/Tween-80/Saline and DMSO/Corn Oil | [1] |

A detailed, step-by-step synthesis protocol for FR167653 is not publicly available in the reviewed literature. However, the synthesis of similar pyrazolo[5,1-c][1][2][3]triazine structures has been described in the patent literature, suggesting a multi-step process likely involving the condensation of a hydrazine derivative with a β-ketoester followed by cyclization and subsequent modifications.

Mechanism of Action: p38 MAPK Inhibition